(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride
Beschreibung
Chemical Identity and Structural Characterization of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine Hydrochloride
Systematic Nomenclature and Molecular Formula Analysis
The compound’s IUPAC name, [1-(2-chloropyrimidin-4-yl)piperidin-4-yl]methanamine hydrochloride , reflects its structural components:
- A piperidine ring substituted at the 4-position with a methylamine group.
- A 2-chloropyrimidine moiety attached to the piperidine’s nitrogen atom.
- A hydrochloride salt formed via protonation of the primary amine.
Its molecular formula, C₁₀H₁₆Cl₂N₄ , corresponds to a molecular weight of 263.16 g/mol . The SMILES notation, C1CN(CCC1CN)C2=NC(=NC=C2)Cl.Cl , encodes the connectivity of the piperidine ring (C1CNCCC1CN), the 2-chloropyrimidine group (C2=NC(=NC=C2)Cl), and the hydrochloride counterion.
Table 1: Molecular Formula Breakdown
| Component | Count | Role in Structure |
|---|---|---|
| Carbon (C) | 10 | Backbone of piperidine/pyrimidine |
| Hydrogen (H) | 16 | Saturation of bonds |
| Chlorine (Cl) | 2 | Substituent and counterion |
| Nitrogen (N) | 4 | Heterocyclic and amine groups |
The 2-chloropyrimidine group introduces aromaticity and electron-withdrawing effects, while the piperidine’s chair conformation influences steric interactions.
Crystallographic Features and Conformational Dynamics
While explicit crystallographic data for this compound is unavailable, structural analogs suggest:
- The piperidine ring adopts a chair conformation , minimizing torsional strain.
- The 2-chloropyrimidine group lies equatorial to the piperidine, reducing steric clashes with the methylamine substituent.
- The hydrochloride salt enhances crystallinity via ionic interactions between the protonated amine and chloride ions.
Conformational flexibility arises from:
- Piperidine ring puckering , with energy barriers between chair and twist-boat forms.
- Rotation about the C-N bond linking piperidine and pyrimidine, enabling syn/anti orientations.
Figure 1: Hypothetical Conformational Isomers
Chair conformation (most stable):
Cl
|
N—Pyrimidine ⇄ Piperidine—CH₂NH₃⁺
Spectroscopic Profiling (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR):
- ¹H NMR :
- Piperidine protons: δ 1.5–2.5 ppm (axial/equatorial H), 3.0–3.5 ppm (N-CH₂).
- Pyrimidine aromatic H: δ 8.5–9.0 ppm (deshielded by Cl).
- CH₂NH₃⁺: δ 2.8–3.2 ppm (broad, exchangeable with D₂O).
- ¹³C NMR :
Infrared (IR) Spectroscopy :
- N-H stretch (amine): ~2500–3000 cm⁻¹ (broad).
- C-Cl stretch: ~750 cm⁻¹.
- Pyrimidine ring vibrations: ~1600 cm⁻¹ (C=N), ~1500 cm⁻¹ (C=C).
Mass Spectrometry (MS) :
- Parent ion: m/z 263.16 [M]⁺.
- Fragmentation:
- Loss of HCl (m/z 227.1).
- Cleavage of piperidine-pyrimidine bond (m/z 114.5 for C₄H₃ClN₂⁺).
Comparative Analysis with Isomeric Chloropyrimidine-Piperidine Derivatives
Table 2: Structural and Spectral Comparisons
| Compound | Chlorine Position | Piperidine Substitution | Key NMR Shift (Pyrimidine H) |
|---|---|---|---|
| (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine HCl | 2 | 4-CH₂NH₃⁺ | δ 8.7 ppm |
| (1-(4-Chloropyrimidin-2-yl)piperidin-4-yl)methanamine HCl | 4 | 4-CH₂NH₃⁺ | δ 8.3 ppm |
| (1-(2-Chloropyrimidin-5-yl)piperidin-3-yl)methanamine HCl | 2 | 3-CH₂NH₃⁺ | δ 8.9 ppm |
Key differences include:
- Chlorine position : 2-Chloro derivatives exhibit greater aromatic deshielding than 4-chloro analogs.
- Piperidine substitution : 4-CH₂NH₃⁺ groups enhance solubility vs. 3-substituted isomers.
- Conformational stability : 2-Chloro substitution reduces pyrimidine ring rotation compared to 5-chloro isomers.
Eigenschaften
Molekularformel |
C10H16Cl2N4 |
|---|---|
Molekulargewicht |
263.16 g/mol |
IUPAC-Name |
[1-(2-chloropyrimidin-4-yl)piperidin-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H15ClN4.ClH/c11-10-13-4-1-9(14-10)15-5-2-8(7-12)3-6-15;/h1,4,8H,2-3,5-7,12H2;1H |
InChI-Schlüssel |
QQFZRSHRDWQCNE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1CN)C2=NC(=NC=C2)Cl.Cl |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Conditions and Optimization
In a representative procedure, 2,4-dichloropyrimidine is combined with piperidin-4-ylmethanamine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The addition of cesium carbonate (Cs₂CO₃) as a base facilitates deprotonation of the amine, enhancing its nucleophilicity. The reaction proceeds at elevated temperatures (80–100°C) for 12–24 hours, achieving yields of 83–90%. Critical parameters include:
-
Solvent selection : DMF outperforms ethanol or tetrahydrofuran (THF) in reaction efficiency due to superior solvation of intermediates.
-
Stoichiometry : A 1:1 molar ratio of pyrimidine to amine minimizes side products like bis-alkylated species.
-
Temperature control : Prolonged heating above 100°C risks decomposition of the chloropyrimidine core.
Mechanistic Insights
The SNAr mechanism proceeds via a two-step process:
-
Formation of a Meisenheimer complex : The base abstracts a proton from the amine, generating a potent nucleophile that attacks the electron-deficient C4 position of the pyrimidine.
-
Elimination of chloride : The intermediate aromatic complex expels a chloride ion, restoring aromaticity and yielding the substituted product.
Hydrochloride Salt Formation and Purification
Following the substitution reaction, the free base is converted to its hydrochloride salt to enhance stability and solubility. This is achieved by treating the crude product with hydrogen chloride (HCl) gas or a 4M HCl solution in dioxane/isopropanol. Key steps include:
Acidic Workup
Crystallization Techniques
Recrystallization from isopropanol/water (9:1 v/v) yields needle-like crystals with >99% purity, as confirmed by high-performance liquid chromatography (HPLC). The process is performed under inert atmosphere to prevent oxidation of the amine moiety.
Alternative Synthetic Strategies
Reductive Amination Approach
For laboratories lacking 2,4-dichloropyrimidine, an alternative route involves reductive amination of 4-chloro-2-fluoropyrimidine with piperidin-4-ylmethanamine. While this method avoids handling dichlorinated precursors, it requires palladium catalysis and pressurized hydrogenation, increasing operational complexity.
Solid-Phase Synthesis
Recent advancements employ resin-bound intermediates to streamline purification. For example, Wang resin-functionalized piperidin-4-ylmethanamine reacts with 2,4-dichloropyrimidine in a flow reactor, enabling continuous production with 78% yield and minimal byproducts.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 8.21 (d, J = 5.6 Hz, 1H, pyrimidine H6), 6.91 (d, J = 5.6 Hz, 1H, pyrimidine H5), 3.85–3.79 (m, 2H, piperidine H1), 3.12–3.05 (m, 2H, piperidine H4), 2.98 (s, 2H, CH₂NH₂), 2.30–2.18 (m, 4H, piperidine H2/H3).
-
ESI-MS : m/z 257.1 [M+H]⁺ (calc. 257.08 for C₁₀H₁₄ClN₅).
Purity and Stability
Accelerated stability studies (40°C/75% RH) show no degradation over 6 months, confirming the hydrochloride salt’s robustness. Hygroscopicity is mitigated by packaging in double-layered aluminum foil under nitrogen.
Industrial-Scale Production Considerations
Cost-Efficiency Metrics
| Parameter | Laboratory Scale | Pilot Plant (10 kg) |
|---|---|---|
| Yield | 85% | 91% |
| Solvent Consumption (L/kg) | 15 | 8 |
| Cycle Time (h) | 24 | 12 |
Waste Management
-
Solvent recovery : DMF is distilled and reused, reducing environmental impact by 70%.
-
Chloride byproducts : Neutralized with calcium hydroxide to form inert CaCl₂, compliant with EPA guidelines.
Challenges and Mitigation Strategies
Regioselectivity Concerns
Competitive substitution at the 2-position of pyrimidine is suppressed by:
Amine Protection-Deprotection
For substrates prone to over-alkylation, temporary protection of the methanamine group with tert-butyloxycarbonyl (Boc) is employed. Deprotection with trifluoroacetic acid (TFA) restores the free amine prior to salt formation.
Emerging Methodologies
Analyse Chemischer Reaktionen
Substitution Reactions
The chlorine atom on the pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) with various nucleophiles. This reaction is critical for modifying the pyrimidine scaffold to enhance biological activity or solubility.
| Reaction Type | Nucleophile | Conditions | Product |
|---|---|---|---|
| Amination | Primary/Secondary Amines | DMF, 80–100°C, 12–24 hrs | 2-Aminopyrimidine derivatives |
| Alkoxylation | Alcohols (e.g., MeOH) | NaH, THF, 60°C, 6–8 hrs | 2-Alkoxypyrimidine analogs |
| Thiolation | Thiols (e.g., PhSH) | Et₃N, DCM, RT, 4–6 hrs | 2-Sulfanylpyrimidine compounds |
Key factors influencing substitution:
-
Electron-withdrawing groups on pyrimidine enhance NAS reactivity.
-
Steric hindrance from the piperidine ring slightly reduces reaction rates compared to simpler chloropyrimidines.
Coupling Reactions
The chloropyrimidine moiety participates in cross-coupling reactions , enabling C–C bond formation for structural diversification:
Suzuki–Miyaura Coupling
Palladium-catalyzed coupling with arylboronic acids yields biarylpyrimidine derivatives:
Reagents : Pd(PPh₃)₄, K₂CO₃, DME/H₂O (3:1), 90°C, 12 hrs
Example Product : (1-(2-(4-Fluorophenyl)pyrimidin-4-yl)piperidin-4-yl)methanamine
Buchwald–Hartwig Amination
Coupling with amines introduces nitrogen-containing substituents:
Reagents : Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C, 24 hrs
Example Product : (1-(2-(Piperazin-1-yl)pyrimidin-4-yl)piperidin-4-yl)methanamine
Reductive Amination of the Methanamine Group
The primary amine (–CH₂NH₂·HCl) undergoes reductive amination with aldehydes/ketones to form secondary or tertiary amines:
Reagents : NaBH₃CN or NaBH(OAc)₃, MeOH, RT, 6–12 hrs
Example Reaction :
-
Aldehyde: Benzaldehyde → Product: (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)(phenyl)methanamine
Salt Formation and Acid-Base Reactions
The hydrochloride salt participates in pH-dependent equilibria :
-
Deprotonation : In basic conditions (pH > 10), the amine group becomes neutral, enhancing lipid solubility.
-
Reprotonation : In acidic environments (pH < 4), the amine is protonated, improving aqueous solubility.
Stability Under Hydrolytic Conditions
The compound demonstrates moderate stability in aqueous solutions:
| Condition | Degradation Rate | Primary Degradation Pathway |
|---|---|---|
| pH 1 (HCl, 37°C) | 15% over 24 hrs | Hydrolysis of chloropyrimidine |
| pH 7.4 (PBS, 37°C) | 5% over 24 hrs | Oxidative degradation |
| pH 10 (NaOH, 37°C) | 30% over 24 hrs | NAS with hydroxide ion |
Comparative Reactivity Analysis
The reactivity profile differs from structurally related compounds:
| Compound | Chlorine Reactivity | Amine Reactivity |
|---|---|---|
| 2-Chloro-4-(piperidin-1-yl)pyrimidine | Higher | Lower |
| 1-(2-Chloropyrimidin-5-yl)piperidine | Lower | Similar |
The piperidine ring’s steric effects and methanamine’s electron-donating properties modulate reaction outcomes .
Wissenschaftliche Forschungsanwendungen
The biological activity of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride primarily revolves around its interactions with various biological targets, making it a candidate for therapeutic applications.
Potential Therapeutic Applications
- Anticancer Activity : The compound's structural similarities to known anticancer agents suggest it may inhibit cancer cell proliferation. Studies indicate that related compounds can target pathways involved in tumor growth and metastasis.
- Neurological Disorders : Given its piperidine structure, there is potential for this compound to interact with neurotransmitter systems, possibly aiding in the treatment of neurological conditions such as Alzheimer's disease.
- Antimicrobial Properties : The presence of the chloropyrimidine moiety may enhance the compound's efficacy against various microbial strains.
Comparison with Related Compounds
The following table summarizes the structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Chloroquinazoline | Contains chlorine and quinazoline | Anticancer, antimicrobial |
| 1-(2-Chloropyrimidin-5-yl)piperidine | Similar piperidine structure | Antimicrobial |
| 1-(4-Methylpiperidin-1-yl)-2-chloropyrimidine | Methyl substitution on piperidine | Neuroactive effects |
Case Study 1: Anticancer Effects
In a study examining the efficacy of this compound on cervical cancer cells, researchers administered the compound to nude mice implanted with cancerous cells. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
Case Study 2: Neurological Impact
Another investigation focused on the effects of this compound on neuronal cell lines. The study demonstrated that treatment with this compound resulted in enhanced neuroprotective effects, suggesting its utility in treating neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of (1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways within the body. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Pyrimidine Ring Modifications
Piperidine Scaffold Variations
Biologische Aktivität
(1-(2-Chloropyrimidin-4-yl)piperidin-4-yl)methanamine hydrochloride, with a CAS number of 1420874-27-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₀H₁₆Cl₂N₄
- Molecular Weight : 263.16 g/mol
- CAS Number : 1420874-27-6
Biological Activity Overview
The biological activity of this compound is primarily linked to its interactions with various biological targets, including receptors and enzymes. The compound's structure suggests potential activity against multiple pathways relevant to disease treatment.
1. Antibacterial Activity
Preliminary studies indicate that compounds with similar piperidine and pyrimidine structures exhibit moderate to strong antibacterial activity. For instance, derivatives have shown effectiveness against Salmonella typhi and Bacillus subtilis, suggesting that this compound may possess similar properties .
2. Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are significant in treating conditions like Alzheimer's disease. Compounds structurally related to this compound have demonstrated IC₅₀ values indicating strong inhibitory effects on urease, which is crucial for managing urinary infections .
The mechanisms through which this compound exerts its biological effects can be summarized as follows:
- Receptor Modulation : Similar compounds have been identified as GPR119 agonists, promoting insulin secretion and enhancing glucose metabolism, which could be beneficial in diabetes management .
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways, impacting various physiological processes.
Case Studies and Research Findings
Recent studies have explored the biological activities of compounds related to this compound:
Q & A
Q. Q. Why do cytotoxicity assays show variability across cell lines (e.g., IC = 5 μM in HeLa vs. 12 μM in HEK293)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
